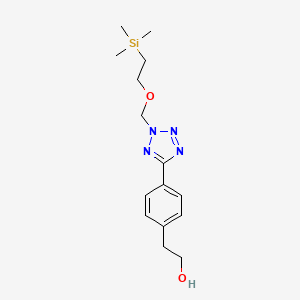

2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol

Description

Properties

IUPAC Name |

2-[4-[2-(2-trimethylsilylethoxymethyl)tetrazol-5-yl]phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2Si/c1-22(2,3)11-10-21-12-19-17-15(16-18-19)14-6-4-13(5-7-14)8-9-20/h4-7,20H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNDJISJQAOGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1N=C(N=N1)C2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724495 | |

| Record name | 2-[4-(2-{[2-(Trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-16-1 | |

| Record name | Benzeneethanol, 4-[2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-tetrazol-5-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-{[2-(Trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol, also known by its IUPAC name, is a complex organic compound with the molecular formula and a molecular weight of 320.46 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of drug design and development.

Chemical Structure and Properties

The compound features a trimethylsilyl group, which is often utilized in organic synthesis for protecting hydroxyl groups. Its structure is characterized by a phenolic ethanol moiety linked to a tetrazole ring, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N4O2Si |

| Molecular Weight | 320.46 g/mol |

| Purity | Typically 95% |

Mechanisms of Biological Activity

Research into the biological activity of similar compounds suggests several potential mechanisms:

- Membrane Interaction : Compounds with similar structures have been shown to interact with biomembranes, affecting their integrity and fluidity. This interaction is often linked to bacteriostatic activity, as observed in studies involving 2-phenylethanol derivatives, where the incorporation into model membranes led to significant changes in membrane organization and function .

- Inhibition of Enzymatic Activity : The tetrazole ring is known for its ability to inhibit certain enzymes, particularly those involved in cell signaling pathways. This inhibition can lead to altered cellular responses, making such compounds potential candidates for therapeutic applications against various diseases.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of phenolic compounds exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting growth . The presence of the tetrazole moiety may enhance this activity through additional mechanisms.

Study on Membrane Fluidity

A study examining the effects of phenolic derivatives on bacterial membranes demonstrated that increased hydrophobicity correlates with enhanced fluidizing effects on membranes. This was attributed to alterations in lipid acyl-chain order, which could be a critical factor in their bacteriostatic activity .

Inhibition Assays

In another investigation focusing on the inhibition of PD-1/PD-L1 interactions, compounds similar to this compound showed promising results in rescuing immune cells from apoptosis at nanomolar concentrations . This highlights the compound's potential role in immunotherapy.

Research Findings

Recent findings suggest that the compound's biological activity may be linked to its ability to modify membrane dynamics and inhibit key enzymatic pathways. The following table summarizes key research findings related to its biological activity:

| Study | Findings |

|---|---|

| Membrane Interaction | Altered lipid order in bacterial membranes leading to increased fluidity and bacteriostatic effects. |

| Enzyme Inhibition | Potential inhibition of PD-1/PD-L1 interactions, enhancing immune response at low concentrations. |

| Antimicrobial Effects | Similar compounds demonstrated significant antimicrobial properties through membrane disruption. |

Comparison with Similar Compounds

Comparative Analysis Table

| Property | Target Compound | 5-{4-[(3-Alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles | 4-(2-Phenyl-2H-tetrazol-5-yl)benzoate | (2-Ethyl-5-methyltriazol-4-yl)methanol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 320.45 | ~280–300 (varies with alkyl chain) | ~280 | 141.17 |

| Key Functional Groups | SEM, tetrazole, phenyl ethanol | Isoxazole, tetrazole, methoxy | Tetrazole, benzoate ester | Triazole, methanol |

| Hydrophobicity | High (due to SEM) | Moderate (isoxazole adds polarity) | Low (ester enhances solubility) | Low |

| Synthetic Utility | Protecting group strategy | Multi-step coupling with chloromethyl isoxazoles | Cyclization with benzoylsulfonohydrazide | Direct cycloaddition or alkylation |

| Applications | Drug intermediates, bioisosteres | Antimicrobial agents | Materials science | Agrochemical intermediates |

Research Findings and Implications

- SEM Group Impact : The SEM group in the target compound enhances stability during synthesis but reduces water solubility. This contrasts with ester-containing analogues (e.g., 4-(2-phenyltetrazol-5-yl)benzoate), which are more polar .

- Bioisosteric Potential: Tetrazoles in the target compound mimic carboxylic acids, improving metabolic stability in drug candidates. Triazole derivatives (e.g., ) lack this bioisosteric utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.